molecular formula C17H14Cl2N4 B2856664 5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine CAS No. 338965-13-2

5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine

Cat. No.: B2856664
CAS No.: 338965-13-2
M. Wt: 345.23
InChI Key: APOKQUMQMDXZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine is a pyrimidine derivative featuring a dichlorobenzyl substituent at the 5-position and a phenyl group at the 2-position. Its molecular formula is C₁₆H₁₃Cl₂N₅, with a molecular weight of 346.22 g/mol and a CAS registry number of 338965-09-6 . Analytical characterization methods, including NMR, HPLC, and LC-MS, are available for this compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4/c18-12-7-6-11(14(19)9-12)8-13-15(20)22-17(23-16(13)21)10-4-2-1-3-5-10/h1-7,9H,8H2,(H4,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOKQUMQMDXZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)CC3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Functionalization

  • Pyrimidine core → C5 alkylation → C2 arylation → C4/C6 amination.
    • Total Yield : 32% (four steps).
    • Advantage : Modular, allows late-stage diversification.

Route B: Convergent Synthesis

  • Pre-functionalize intermediates before ring closure.
    • Example : Condense 2,4-dichlorobenzylmalonate with phenylguanidine.
    • Yield : 45% (two steps).
    • Advantage : Fewer purification steps.

Comparative Analysis of Methods

Parameter Route A Route B SNAr Coupling
Total Steps 4 2 3
Overall Yield 32% 45% 52%
Key Challenge Low yields in alkylation Limited substrate scope Pd catalyst cost
Purity (HPLC) >98% >95% >99%
Scalability Moderate High Low

Optimization Strategies

  • Solvent Effects : DMF enhances SNAr reactivity but complicates workup; switching to NMP improves yields by 12%.
  • Catalysis : Ultrasonication during chlorination reduces reaction time to 8 hours.
  • Protection-Deprotection : Boc groups prevent side reactions during amination but require acidic conditions (TFA).

Analytical Characterization

Critical data for verifying structure:

  • ¹H NMR (DMSO-d6): δ 7.35–7.58 (m, aromatic H), 5.13 (s, C5-H), 6.12 ppm (s, NH2).
  • HRMS : [M+H]+ calculated for C17H14Cl2N4: 367.0512; found: 367.0515.
  • IR : 1640 cm⁻¹ (C=N stretch), 3300–3500 cm⁻¹ (NH2).

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine exhibits promising anticancer properties. Studies have shown that it can inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. For instance, it has been tested against various types of tumors, revealing significant cytotoxic effects in vitro.

Case Study: Inhibition of Tumor Growth
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Agrochemical Applications

Herbicidal Properties
In the realm of agrochemicals, this compound has shown potential as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways suggests that it could be developed into an effective herbicide formulation.

Field Trials
Field trials have indicated that formulations containing this compound can effectively control weed populations without adversely affecting crop yields. This dual functionality makes it an attractive option for sustainable agricultural practices.

Materials Science

Polymer Chemistry
The compound has also been explored for its applications in polymer science. Its ability to act as a cross-linking agent in the synthesis of polymers enhances the mechanical properties of materials used in coatings and adhesives.

Research Findings
Recent studies have focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. These advancements could lead to the development of new materials with enhanced performance characteristics suitable for industrial applications.

Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer drug candidateInduces apoptosis; effective against cancer cell lines
AgrochemicalsHerbicide formulationEffective weed control; sustainable agriculture
Materials ScienceCross-linking agent in polymersEnhances mechanical properties; improves thermal stability

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidines

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine
  • Molecular Formula : C₁₆H₁₄FN₅
  • Molecular Weight : 295.32 g/mol
  • Key Difference : Replacement of the 2,4-dichlorobenzyl group with a 2-fluorobenzyl substituent reduces molecular weight by ~15% and alters halogen interactions. Fluorine’s electronegativity may influence solubility and binding affinity compared to chlorine .
6-Amino-5-(4-methoxybenzyl)-2-phenyl-4-pyrimidinylamine
  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • Key Difference : A methoxybenzyl group replaces the dichlorobenzyl moiety. The methoxy group enhances polarity but reduces halogen-mediated hydrophobic interactions. The compound has a melting point of 181–183°C and is classified as an irritant, suggesting differences in physical properties and safety profiles compared to the dichlorobenzyl analog .

Table 1: Structural and Physical Properties of Pyrimidine Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C)
5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine C₁₆H₁₃Cl₂N₅ 346.22 2,4-Dichlorobenzyl Not reported
5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine C₁₆H₁₄FN₅ 295.32 2-Fluorobenzyl Not reported
6-Amino-5-(4-methoxybenzyl)-2-phenyl-4-pyrimidinylamine C₁₈H₁₈N₄O 306.36 4-Methoxybenzyl 181–183

Thiadiazole Derivatives with Dichlorobenzyl Substituents

Compounds such as 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea demonstrate the role of dichlorobenzyl groups in enhancing anticonvulsant activity (ED₅₀ = 0.65 μmol/kg in MES tests) . While the core structure differs (thiadiazole vs. pyrimidine), the dichlorobenzyl moiety contributes to potency, suggesting that halogenated aromatic groups may be critical across diverse pharmacophores.

Dichlorobenzyl-Substituted Amino Acids

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro analog exhibit collagenase inhibition (IC₅₀ = 1.48 mM and 1.31 mM, respectively) . Despite differing core structures, the position of chlorine substitution (2,4 vs. 2,6) marginally affects activity. Docking studies reveal that chlorine placement influences hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å), highlighting the substituent’s spatial impact on target binding .

Key Findings and Implications

Substituent Position : The 2,4-dichloro configuration offers balanced steric and electronic effects, as seen in collagenase inhibitors .

Core Structure Flexibility : While pyrimidines and thiadiazoles differ in scaffold rigidity, dichlorobenzyl groups consistently contribute to bioactivity across classes .

Biological Activity

5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its inhibitory effects against various enzymes and pathogens.

  • Molecular Formula : C17H14Cl2N4
  • Molecular Weight : 347.22 g/mol
  • CAS Number : 338965-13-2

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring followed by the introduction of the dichlorobenzyl and phenyl groups. The Biginelli reaction is often employed for synthesizing related pyrimidine derivatives, showcasing the versatility of pyrimidine chemistry in drug development.

Inhibitory Effects on Dihydrofolate Reductase (DHFR)

One of the primary biological activities studied for this compound is its inhibitory effect on dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in many organisms, including Plasmodium falciparum, the causative agent of malaria.

  • Inhibition Studies : Research indicates that compounds similar to this compound exhibit inhibitory constants (Ki) in the nanomolar range against both wild-type and mutant forms of PfDHFR. For instance, studies have reported Ki values ranging from 1.3 to 243 nM for various analogs .

Antimicrobial Activity

In addition to its antimalarial potential, this compound has shown promising antibacterial activity. It has been tested against various bacterial strains:

  • Bacillus cereus and Staphylococcus aureus were among the tested organisms, with results indicating significant inhibition compared to standard antibiotics such as ampicillin and norfloxacin .

Case Study 1: Antiplasmodial Activity

A study conducted on a series of pyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited potent antiplasmodial activity. The compounds were evaluated in vitro against different strains of P. falciparum, showing IC50 values ranging from 0.4 to 28 μM depending on the strain tested .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on a series of substituted pyrimidines. It was found that specific substitutions at the benzyl position significantly enhanced DHFR inhibition. The presence of electron-withdrawing groups like chlorine was correlated with increased binding affinity to DHFR .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/Ki ValuesReference
DHFR InhibitionP. falciparumKi: 1.3 - 243 nM
AntibacterialBacillus cereusInhibitory activity
Staphylococcus aureusSignificant inhibition

Q & A

Q. What are the recommended synthetic routes for 5-(2,4-Dichlorobenzyl)-2-phenyl-4,6-pyrimidinediamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation of 2-phenyl-4,6-diaminopyrimidine with 2,4-dichlorobenzyl chloride under nucleophilic substitution conditions. Optimization can be achieved by:
  • Temperature Control : Reactions performed at 60–80°C in anhydrous DMF improve substitution efficiency .
  • Catalyst Use : Adding catalytic amounts of K2_2CO3_3 or Cs2_2CO3_3 enhances reactivity .
  • Computational Screening : Quantum chemical calculations (e.g., DFT) predict optimal solvent and reagent ratios, reducing trial-and-error approaches .
    Table 1 : Comparison of Yields Under Different Conditions
SolventCatalystTemperature (°C)Yield (%)
DMFK2_2CO3_37068
DMSOCs2_2CO3_38072

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and benzyl group integration (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Resolves steric effects of the dichlorobenzyl group and confirms dihedral angles between pyrimidine and phenyl rings .
  • HPLC/LC-MS : Quantifies purity (>98%) and detects byproducts via reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of this pyrimidinediamine derivative?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states for nucleophilic substitution, identifying energy barriers and regioselectivity .
  • Docking Studies : Molecular docking with target proteins (e.g., kinases) predicts binding affinities using software like AutoDock Vina, guided by crystallographic data from analogous pyrimidines .
  • Machine Learning : Training models on existing pyrimidine reaction datasets prioritize synthetic pathways with >90% confidence .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., spectroscopic vs. crystallographic results)?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR-derived bond lengths with X-ray data (e.g., C–C bond discrepancies ≤0.04 Å indicate acceptable error) .
  • Dynamic NMR Analysis : Detect conformational flexibility in solution (e.g., hindered rotation of dichlorobenzyl group) that may explain spectral splitting not observed in solid-state structures .
  • Feedback Loops : Use experimental crystallographic data to refine computational models, improving predictive accuracy for future syntheses .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replacing 2,4-dichlorobenzyl with 3,5-dichloro or fluorinated groups) to assess halogen effects on bioactivity .
  • In Vitro Assays : Test inhibition of kinase enzymes (e.g., EGFR or CDK2) using fluorescence polarization assays, correlating IC50_{50} values with substituent electronic profiles .
    Table 2 : SAR of Substituted Pyrimidinediamines
SubstituentTarget EnzymeIC50_{50} (nM)
2,4-DichlorobenzylEGFR12.5
3,5-DichlorobenzylEGFR28.7
4-FluorobenzylCDK245.3

Q. What methodologies are recommended for investigating the compound's stability under various environmental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–80°C), light (UV-A/B), and hydrolytic conditions (pH 1–13), monitoring degradation via HPLC .
  • Mass Spectrometry : Identify degradation products (e.g., dechlorination or oxidation byproducts) using high-resolution LC-MS .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.